(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Description
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 3,4-dimethoxyphenyl group at the α-position and a 4-ethylphenyl group at the ketone position (Fig. 1). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound lies in its substitution pattern: the 3,4-dimethoxy groups enhance electron density on the aromatic ring, while the 4-ethylphenyl group contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-5-9-16(10-6-14)17(20)11-7-15-8-12-18(21-2)19(13-15)22-3/h5-13H,4H2,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBHZKLIQPKYIB-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chalcones with modified aryl groups exhibit distinct physicochemical and biological properties. Key structural analogues and their substituent-driven differences are summarized below:
Table 1: Structural Comparison of Selected Chalcone Derivatives
Key Observations :
- Hydroxyl vs. Ethyl Substituents : The 4-hydroxyphenyl analogue () forms intermolecular O–H···O hydrogen bonds, enhancing crystal packing density and aqueous solubility compared to the ethyl-substituted target compound .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase resonance stabilization of the α,β-unsaturated system, while halogen substituents (e.g., F, Cl) introduce electron-withdrawing effects, altering reactivity in nucleophilic additions .
Key Observations :
- Base vs. Acid Catalysis : Hydroxyl-substituted chalcones (e.g., 4-hydroxyphenyl derivatives) often use NaOH/EtOH, while halogenated derivatives may require acid catalysts for improved yields .
- Steric Hindrance: Bulky substituents like ethyl may reduce reaction efficiency due to steric hindrance during enolate formation .
Physicochemical Properties
Substituents significantly impact solubility, crystal packing, and thermal stability:
Table 3: Comparative Physicochemical Properties
Key Observations :
- Hydrogen Bonding: Hydroxyl-substituted chalcones exhibit higher solubility in polar solvents (e.g., DMSO, methanol) due to H-bonding, whereas ethyl or halogen substituents reduce polarity .
- Crystal Structures : The target compound’s packing is likely dominated by van der Waals forces and C–H···π interactions, contrasting with the hydrogen-bonded networks in hydroxylated analogues .
Biological Activity
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C19H20O3
- Molecular Weight : 296.36 g/mol
- CAS Number : 1351582-18-7
The compound features a dimethoxy-substituted phenyl group and an ethylphenyl group, which contribute to its potential reactivity and biological properties. The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-ethylacetophenone in the presence of a base.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research investigating chalcone derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, such as:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in melanoma cells, leading to increased cell death rates .
- Apoptosis Induction : Mechanistic studies indicate that this compound can activate caspase pathways and alter mitochondrial membrane potential, which are critical events in the apoptotic process .
| Study | Cell Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Melanoma A2058 | Cell Cycle Arrest | Induced G2/M phase arrest and apoptosis | |
| Melanoma BLM | Caspase Activation | Increased caspase 3/7 activity observed |
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound can interact with specific enzymes involved in metabolic pathways.
- Signaling Pathways : It influences various signaling cascades that regulate cell proliferation and survival.
- Gene Expression : The compound may alter the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
A notable case study involved the evaluation of this compound against different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant effects noted at higher concentrations.
Table of Biological Activity Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
